5-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of pyrazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Preparation Methods
The synthesis of 5-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid with 4-methylbenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, followed by purification through recrystallization .
Chemical Reactions Analysis
5-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
5-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole can be compared with other similar compounds such as:
5-(4-chlorophenyl)-1,3,4-oxadiazole: This compound shares the oxadiazole ring but differs in the substitution pattern, leading to different biological activities.
3-(4-methylphenyl)-1H-pyrazole: This compound shares the pyrazole ring but lacks the oxadiazole moiety, resulting in different chemical properties and reactivity.
Properties
Molecular Formula |
C18H13ClN4O |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
5-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13ClN4O/c1-11-5-7-12(8-6-11)17-20-18(24-23-17)16-10-15(21-22-16)13-3-2-4-14(19)9-13/h2-10H,1H3,(H,21,22) |
InChI Key |
MZYQJIJDGINHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.